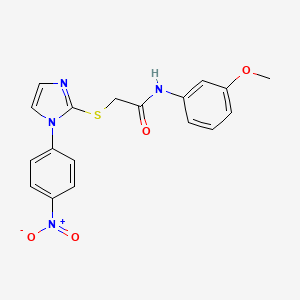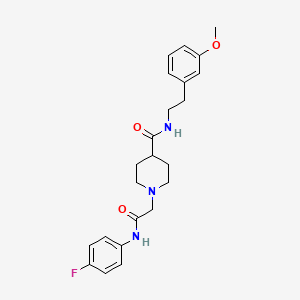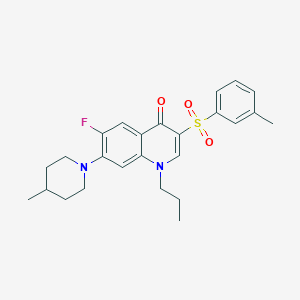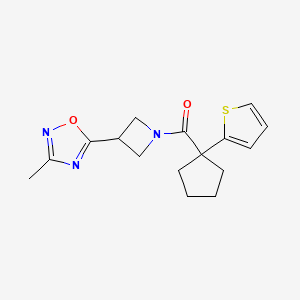![molecular formula C13H18BrNO4S B2534827 Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate CAS No. 1214641-26-5](/img/structure/B2534827.png)
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate” is a chemical compound with the CAS number 1214641-26-5 . It is available for purchase from various scientific suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound “2- {4- [ (4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid” was synthesized via a Schotten–Baumann-type N-acylation of L-valine with “4- [ (4-bromophenyl)sulfonyl]benzoyl chloride” in dichloromethane at room temperature .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18BrNO4S . Its molecular weight is 364.26 . The InChI code for this compound is 1S/C13H18BrNO4S/c1-13(2,3)11(12(16)19-4)15-20(17,18)10-7-5-9(14)6-8-10/h5-8,11,15H,1-4H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- The synthesis of related compounds involves the Reformatsky reaction, which is used in the production of various sulfonyl-containing compounds. This method demonstrates the versatility in synthesizing compounds with similar sulfonyl groups (Yu et al., 2004).
- Another research highlights the cyclization process of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, which leads to the formation of specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This indicates the potential for creating structurally complex molecules (Ukrainets et al., 2014).
Catalysis and Synthetic Applications
- Research on multi-component synthesis of medicinally relevant compounds like 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes showcases the utility of similar sulfonyl-containing compounds in organic synthesis and pharmaceuticals (Pandit et al., 2016).
- A study focused on the synthesis of vinylsulfones and vinylsulfonamides, which have a wide range of biological activities, underlines the relevance of sulfonyl compounds in enzyme inhibition and synthetic organic chemistry (2020).
Biological and Pharmacological Investigations
- Sulfonamide-derived compounds, including those with bromophenyl groups, have been studied for their antibacterial, antifungal, and cytotoxic activity. This research indicates the potential of these compounds in medical and pharmaceutical applications (Chohan & Shad, 2011).
- The development of endothelin receptor antagonists using similar compounds demonstrates the pharmaceutical significance of sulfonyl-containing molecules in addressing metabolic stability and potency (Humphreys et al., 2003).
Protection and Functionalization of Sulfonic Acids
- A novel method for protecting sulfonic acids using the 'safety-catch' principle was developed, showcasing the versatility of sulfonyl compounds in synthetic chemistry (Seeberger et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonylamino]-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)11(12(16)19-4)15-20(17,18)10-7-5-9(14)6-8-10/h5-8,11,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTFLPZCSQZVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)
![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)


![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)
